![molecular formula C23H26OSi B14320323 Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane CAS No. 105024-73-5](/img/structure/B14320323.png)
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a 3-(3-phenoxyphenyl)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane typically involves the reaction of phenylsilane with appropriate reagents to introduce the 3-(3-phenoxyphenyl)propyl group. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with a silicon-containing precursor to form the desired product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom.
Aplicaciones Científicas De Investigación
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound can be employed in the development of silicon-based biomolecules and drug delivery systems.
Medicine: Research into its potential as a component in pharmaceuticals and medical devices is ongoing.
Industry: It finds applications in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane involves interactions with molecular targets through its silicon-containing groups. These interactions can influence various biochemical pathways and processes. The compound’s unique structure allows it to participate in specific reactions, making it valuable in targeted applications.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar in structure but lacks the 3-(3-phenoxyphenyl)propyl group.
Dimethylphenylsilane: Contains two methyl groups and a phenyl group but lacks the propyl group.
Diphenylsilane: Contains two phenyl groups instead of the mixed phenyl and propyl groups.
Uniqueness
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane is unique due to the presence of the 3-(3-phenoxyphenyl)propyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
105024-73-5 |
|---|---|
Fórmula molecular |
C23H26OSi |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
dimethyl-[3-(3-phenoxyphenyl)propyl]-phenylsilane |
InChI |
InChI=1S/C23H26OSi/c1-25(2,23-16-7-4-8-17-23)18-10-12-20-11-9-15-22(19-20)24-21-13-5-3-6-14-21/h3-9,11,13-17,19H,10,12,18H2,1-2H3 |
Clave InChI |
NAVYXEAZTRNBES-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
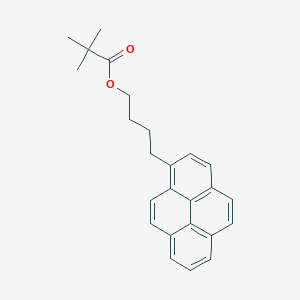
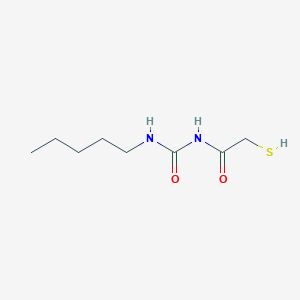
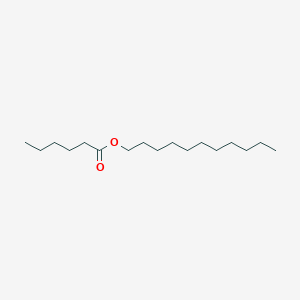
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)
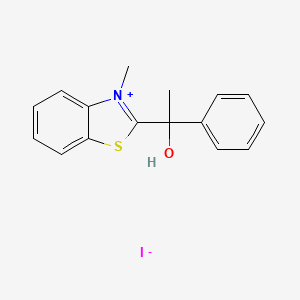
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
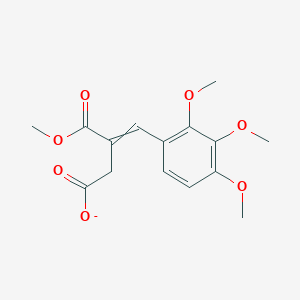
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)

![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)
![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
